5-bromo-N-(pyridin-3-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(pyridin-3-yl)nicotinamide is an organic compound with the molecular formula C11H8BrN3O and a molecular weight of 278.11 g/mol It is a derivative of nicotinamide, featuring a bromine atom at the 5-position of the pyridine ring and a pyridin-3-yl group attached to the amide nitrogen
Preparation Methods
The synthesis of 5-bromo-N-(pyridin-3-yl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the pyridin-3-yl group. One common method includes the reaction of nicotinamide with bromine in the presence of a suitable solvent to yield 5-bromo-nicotinamide. This intermediate is then reacted with pyridin-3-ylamine under appropriate conditions to form the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-bromo-N-(pyridin-3-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.
Common reagents used in these reactions include bromine, pyridin-3-ylamine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(pyridin-3-yl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(pyridin-3-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridin-3-yl group play crucial roles in binding to these targets, influencing their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-bromo-N-(pyridin-3-yl)nicotinamide can be compared with other nicotinamide derivatives, such as:
- 5-bromo-N-(2-ethylphenyl)nicotinamide
- 5-bromo-N-(2-ethoxyphenyl)nicotinamide
- 5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide
These compounds share similar structural features but differ in the substituents attached to the amide nitrogen. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
5-bromo-N-pyridin-3-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c12-9-4-8(5-14-6-9)11(16)15-10-2-1-3-13-7-10/h1-7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAMEVOECBJOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.